Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate
Overview
Description
Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is a heterocyclic compound with the molecular formula C8H10O4. It is a derivative of pyran, a six-membered oxygen-containing ring, and is often used as a building block in organic synthesis . This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ethyl glyoxylate in the presence of a base, such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, alcohols, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the keto group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: This compound has a similar pyran ring structure but with additional substituents that confer different chemical properties.
Ethyl 2-methyl-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate: This compound is another derivative with a methyl group at the 2-position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydropyran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-4,7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAASNBKIHCSJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626187 | |
Record name | Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-06-0 | |
Record name | Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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